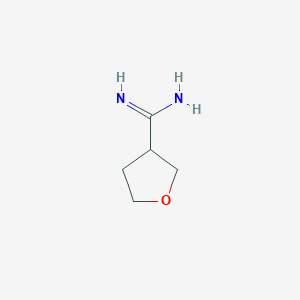

Oxolane-3-carboximidamide

Description

Contextualization within Heterocyclic Chemistry

Oxolane, systematically known as tetrahydrofuran (B95107) (THF), is a five-membered heterocyclic compound containing one oxygen atom. wikipedia.orgmdpi.com This ring system is a fundamental building block in organic chemistry. wikipedia.org Saturated heterocycles like oxolane behave similarly to their acyclic counterparts, in this case, ethers, but with a modified steric profile due to their cyclic nature. wikipedia.org The oxolane ring is a structural component in numerous natural products, most notably in the furanose forms of sugars such as D-ribose and 2-deoxy-D-ribose, which are essential components of RNA and DNA. mdpi.com

The polarity imparted by the ether oxygen and its ability to act as a hydrogen bond acceptor make the oxolane scaffold a valuable feature in molecular design. atamanchemicals.comsigmaaldrich.com Its structure is considered a "privileged scaffold" in medicinal chemistry, as its derivatives are common in many biologically active compounds. mdpi.comrsc.org The stability and defined three-dimensional shape of the oxolane ring allow it to serve as a reliable framework for orienting functional groups in space, influencing how a molecule interacts with biological targets.

Significance of the Carboximidamide Functional Group in Chemical Research

The carboximidamide group, more commonly known as an amidine, is characterized by the formula RC(=NR)NR₂. wikipedia.org This functional group is significantly more basic than its amide analogue because upon protonation, the positive charge is delocalized across both nitrogen atoms, forming a stable amidinium ion. wikipedia.org This high basicity is a defining feature of amidines. sphinxsai.com

Amidines are recognized as valuable building blocks for synthesizing a variety of heterocyclic compounds. semanticscholar.orgresearchgate.net Their unique reactivity allows them to participate in cyclization reactions, forming rings of various sizes. sphinxsai.com In medicinal chemistry, the amidine moiety is a key pharmacophore in several therapeutic agents. sphinxsai.com It is known to interact with biological targets, often through hydrogen bonding and electrostatic interactions. The ability of the carboximidamide group to serve as a precursor for guanidine (B92328) synthesis further expands its utility in modifying peptides and other complex molecules.

Overview of Oxolane-Containing Scaffolds in Synthetic and Mechanistic Studies

The oxolane (tetrahydrofuran) ring is not only a component of biologically active molecules but also a critical element in synthetic and mechanistic chemistry. As a solvent, THF is prized for its ability to dissolve a wide range of polar and nonpolar compounds due to its moderate polarity and aprotic nature. wikipedia.orgatamanchemicals.com It is a popular solvent for organometallic reactions, such as those involving Grignard and organolithium reagents, because its oxygen atom can coordinate to metal ions like Li⁺ and Mg²⁺, influencing reactivity and reaction pathways. wikipedia.org

In drug discovery, the incorporation of saturated heterocyclic scaffolds like oxolane is a recognized strategy to improve the physicochemical properties of drug candidates. nih.gov Saturated rings, being non-planar, increase the three-dimensional character of a molecule. This can lead to enhanced aqueous solubility, better metabolic stability, and improved binding selectivity for a biological target compared to flat, aromatic systems. nih.gov For instance, replacing a gem-dimethyl group with a related small heterocyclic ring like an oxetane (B1205548) (a four-membered ether ring) has been shown to favorably modulate properties such as lipophilicity and basicity of nearby functional groups. acs.orgacs.org Similar principles apply to the five-membered oxolane ring, making it an attractive scaffold for fine-tuning the properties of new chemical entities. researchgate.net

Compound Information

The table below lists the chemical compounds mentioned in this article.

| Compound Name | Systematic Name | Molecular Formula | Other Names |

| Oxolane-3-carboximidamide | This compound | C₅H₁₀N₂O | Tetrahydro-3-furancarboximidamide |

| Oxolane | Oxolane | C₄H₈O | Tetrahydrofuran (THF), 1,4-Epoxybutane |

| D-ribose | (2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | C₅H₁₀O₅ | Ribose |

| 2-deoxy-D-ribose | (2R,3S,5R)-5-(hydroxymethyl)oxolane-2,3-diol | C₅H₁₀O₄ | Deoxyribose |

| Oxetane | Oxetane | C₃H₆O | Trimethylene oxide |

Interactive Data Table: Properties of Core Scaffolds

This table provides a summary of key physical and chemical properties for the core structures discussed.

| Property | Oxolane (THF) wikipedia.org | Carboximidamide (Amidine) wikipedia.org |

| Molecular Formula | C₄H₈O | R-C(=NH)NH₂ (general) |

| Molar Mass | 72.11 g/mol | Varies with R-group |

| Appearance | Colorless liquid | Varies |

| Boiling Point | 66 °C | Varies |

| Key Feature | Cyclic ether, polar aprotic | Strongly basic, H-bond donor/acceptor |

| Primary Use in Synthesis | Versatile solvent, scaffold | Heterocycle synthesis, basic catalyst |

Structure

3D Structure

Properties

IUPAC Name |

oxolane-3-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYMNMJOIQJRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Oxolane 3 Carboximidamide and Its Analogs

Direct Synthesis Approaches to Oxolane-3-carboximidamide

Direct synthetic routes to this compound without proceeding through a nitrile intermediate are not well-established in the chemical literature. The majority of existing methodologies focus on the construction of the oxolane ring followed by the introduction and manipulation of a one-carbon functional group at the 3-position, which is ultimately converted to the carboximidamide moiety.

Synthesis via Nitrile Precursors (e.g., Oxolane-3-carbonitrile)

The most common and well-documented approach to synthesizing this compound is through the intermediacy of oxolane-3-carbonitrile. This strategy is bifurcated into the synthesis of the nitrile precursor and its subsequent conversion to the target carboximidamide.

Synthesis of Oxolane-3-carbonitrile:

Several methods can be employed for the preparation of oxolane-3-carbonitrile. A prevalent starting material is 3-hydroxytetrahydrofuran (B147095). wikipedia.orgorgsyn.org This alcohol can be converted to a suitable leaving group, such as a tosylate or halide, which is then displaced by a cyanide salt (e.g., sodium or potassium cyanide) via a nucleophilic substitution reaction. shout.educationchemguide.co.uk The reaction is typically carried out in a polar aprotic solvent to facilitate the S\textsubscript{N}2 mechanism. chemguide.co.ukchemistrystudent.com

Alternatively, the Mitsunobu reaction provides a powerful method for the direct conversion of 3-hydroxytetrahydrofuran to oxolane-3-carbonitrile. nih.govnih.gov This reaction utilizes a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the hydroxyl group for nucleophilic attack by a cyanide source, such as acetone (B3395972) cyanohydrin. organic-chemistry.orgtcichemicals.comtcichemicals.com

Another approach involves the cyclization of acyclic precursors. For instance, a phase-transfer-catalyzed addition-cyclization of 4-chlorobutyronitrile (B21389) with a suitable aldehyde can yield 2-substituted tetrahydrofuran-3-carbonitriles. While this method has been described for substituted analogs, its application to the synthesis of the parent, unsubstituted oxolane-3-carbonitrile would require the use of formaldehyde (B43269) or a synthetic equivalent.

Conversion of Oxolane-3-carbonitrile to this compound:

The transformation of the nitrile group into a carboximidamide (amidine) is classically achieved via the Pinner reaction. wikipedia.orgnrochemistry.com This two-step process begins with the acid-catalyzed reaction of oxolane-3-carbonitrile with an alcohol (e.g., ethanol) in anhydrous conditions to form an intermediate imino ester salt, known as a Pinner salt. chemistrysteps.comcommonorganicchemistry.comorganic-chemistry.org Subsequent treatment of this Pinner salt with ammonia (B1221849) (ammonolysis) leads to the formation of this compound. nih.govwikipedia.org

| Step | Reaction | Typical Reagents | Key Features |

|---|---|---|---|

| 1a | Hydroxyl to Leaving Group | TsCl, pyridine (B92270) or SOCl₂, PBr₃ | Activation of the hydroxyl for nucleophilic substitution. |

| 1b | Nucleophilic Substitution | NaCN or KCN in DMSO or DMF | Displacement of the leaving group by cyanide. |

| 1c | Mitsunobu Reaction | PPh₃, DEAD, acetone cyanohydrin | Direct conversion of the alcohol to the nitrile with inversion of stereochemistry. |

| 2 | Pinner Reaction (Imidate Formation) | Anhydrous HCl, ethanol | Formation of the intermediate Pinner salt. |

| 3 | Ammonolysis | Ammonia in ethanol | Conversion of the Pinner salt to the final carboximidamide. |

Ring-Forming Reactions Incorporating the Oxolane Core

The construction of the oxolane ring itself can be achieved through various cyclization strategies. Intramolecular Williamson ether synthesis, starting from a suitably functionalized butanediol (B1596017) derivative, is a fundamental approach. For example, acid-catalyzed dehydration of 1,2,4-butanetriol (B146131) can yield 3-hydroxytetrahydrofuran, a key precursor for oxolane-3-carbonitrile. googleapis.com

Strategies for Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched this compound derivatives is of significant interest, particularly for pharmaceutical applications. Stereocontrol can be introduced either during the formation of the oxolane ring or in the subsequent functionalization steps.

Starting from chiral precursors is a common strategy. For instance, (S)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid. patsnap.com This chiral alcohol can then be carried through the synthetic sequence to yield the corresponding chiral this compound with retention or inversion of configuration, depending on the chosen reactions. The Mitsunobu reaction, for example, typically proceeds with inversion of stereochemistry at the alcohol carbon. nih.govnih.gov

Asymmetric catalytic methods for the synthesis of substituted tetrahydrofurans can also be employed to generate chiral building blocks. nih.govsemanticscholar.org These methods often involve metal-catalyzed cyclization reactions of unsaturated alcohols or aldehydes.

Post-Synthetic Modifications and Derivatization of the Carboximidamide Moiety

The carboximidamide group of this compound offers opportunities for further structural diversification. The two nitrogen atoms of the amidine can be substituted with various alkyl or aryl groups. This can be achieved by using substituted amines in the final ammonolysis step of the Pinner synthesis or by direct N-alkylation or N-arylation of the parent carboximidamide.

The carboximidamide functionality can also participate in various chemical transformations. For instance, it can be hydrolyzed back to the corresponding carboxylic acid or converted to other nitrogen-containing heterocycles. nih.govnih.govlibretexts.org Derivatization can also be performed to aid in analytical detection, for example, by introducing chromophores or fluorophores.

One-Pot Reaction Strategies and Cascade Methodologies for Oxolane-Carboximidamide Scaffolds

To improve synthetic efficiency, one-pot procedures and cascade reactions are highly desirable. While a dedicated one-pot synthesis of this compound from a simple precursor is not widely reported, the conversion of nitriles to amidines can sometimes be achieved in a single step under specific conditions, bypassing the isolation of the Pinner salt. semanticscholar.orgscispace.comgoogle.com

Structural Characterization and Advanced Analysis of Oxolane 3 Carboximidamide Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the molecular architecture of organic compounds. A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and mass spectrometry (MS) provides a detailed picture of the connectivity, functional groups, and molecular weight of oxolane-3-carboximidamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide key information about the number and environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of an this compound derivative would exhibit characteristic signals for the oxolane ring protons and the protons of the carboximidamide group. The protons on the oxolane ring (at positions 2, 3, 4, and 5) would typically appear in the upfield region of the spectrum. The chemical shifts of these protons are influenced by the electronegativity of the ring oxygen and the substituent at the 3-position. The methine proton at the C3 position, being adjacent to the carboximidamide group, would likely be deshielded compared to the other ring protons. The protons of the NH and NH₂ groups of the carboximidamide moiety would appear as broad signals, and their chemical shifts would be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the oxolane ring would resonate at distinct chemical shifts. The carbons adjacent to the oxygen atom (C2 and C5) are expected to be downfield compared to the other ring carbons (C3 and C4) due to the oxygen's deshielding effect. oregonstate.edu The carbon of the carboximidamide group (C=N) would appear at a significantly downfield chemical shift, typically in the range of 150-160 ppm. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule. creative-biostructure.comemerypharma.comresearchgate.net A COSY spectrum would reveal the coupling relationships between adjacent protons in the oxolane ring. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection between the oxolane ring and the carboximidamide group. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 3.7 - 4.0 | C2: 68 - 72 |

| H3 | 3.0 - 3.4 | C3: 45 - 50 |

| H4 | 1.9 - 2.3 | C4: 25 - 30 |

| H5 | 3.6 - 3.9 | C5: 67 - 71 |

| C=N | - | C=N: 150 - 160 |

| NH/NH₂ | 5.0 - 8.0 (broad) | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.czuniroma1.it For this compound, these techniques would confirm the presence of the key structural motifs.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage of the oxolane ring, typically in the region of 1000-1150 cm⁻¹. uomustansiriyah.edu.iq The N-H stretching vibrations of the primary amine and imine groups in the carboximidamide moiety would give rise to bands in the 3200-3500 cm⁻¹ range. pressbooks.pub The C=N double bond stretching vibration is expected to appear around 1650-1700 cm⁻¹. vulcanchem.com

Table 2: Characteristic Vibrational Frequencies for this compound Predicted data based on analysis of similar structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretching | 3200 - 3500 | IR, Raman |

| C-H (aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C=N | Stretching | 1650 - 1700 | IR, Raman |

| C-N | Stretching | 1200 - 1350 | IR |

| C-O-C | Stretching | 1000 - 1150 | IR |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. For cyclic ethers, fragmentation is often initiated by cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) or by cleavage of the C-O bond. nsf.govuga.edunih.gov The loss of small neutral molecules, such as water or ammonia (B1221849) from the carboximidamide group, could also be observed. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of the compound. google.com This is a crucial step in the identification of a new substance, as it distinguishes between compounds that have the same nominal mass but different elemental compositions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Predicted data based on analysis of similar structures.

| m/z | Possible Fragment | Origin |

|---|---|---|

| [M]⁺ | Molecular Ion | Intact molecule |

| [M-17]⁺ | Loss of NH₃ | Fragmentation of carboximidamide |

| [M-43]⁺ | Loss of CH₂=N-NH₂ | Fragmentation of carboximidamide |

| [M-C₂H₄O]⁺ | Cleavage of oxolane ring | Ring fragmentation |

| C₄H₇O⁺ | Oxolane ring fragment | Ring fragmentation |

Conformational Analysis of the Oxolane Ring in Oxolane-3-carboximidamides

The five-membered oxolane ring is not planar and exists in a continuous series of puckered conformations, most notably the envelope (Cₛ symmetry) and twist (C₂ symmetry) forms. rsc.orgntu.edu.sg The specific conformation adopted by the oxolane ring in a derivative is influenced by the nature and position of the substituents. For this compound, the bulky carboximidamide group at the C3 position would play a significant role in determining the preferred ring pucker. Computational modeling and variable-temperature NMR studies can be used to investigate the conformational dynamics of the oxolane ring and to determine the relative energies of the different conformers.

Investigating Isomerism and Tautomerism within the Carboximidamide Group

The carboximidamide group can exhibit both geometric isomerism and tautomerism.

Geometric Isomerism: The C=N double bond in the carboximidamide group can exist as either the (E) or (Z) geometric isomer, depending on the relative orientation of the substituents on the nitrogen atoms. The specific isomer formed can be influenced by the reaction conditions and the nature of the substituents. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the geometric isomerism by observing through-space interactions between protons.

Tautomerism: Carboximidamides can exist in different tautomeric forms due to the migration of a proton. researchgate.netsmolecule.com For this compound, the principal tautomers would involve the migration of a proton between the nitrogen atoms of the carboximidamide group. The relative populations of these tautomers can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques like NMR and IR can provide evidence for the presence of different tautomers in solution. researchgate.net Computational studies are also valuable for predicting the relative stabilities of the different tautomeric forms. google.com

Chemical Reactivity and Reaction Mechanisms of Oxolane 3 Carboximidamide

Reactivity of the Carboximidamide Moiety

The carboximidamide group, commonly known as an amidine, is a highly basic functional group due to the resonance stabilization of its protonated form, the amidinium ion. semanticscholar.orgwikipedia.org This inherent basicity and the presence of both sp² and sp³ hybridized nitrogen atoms confer a rich and varied reactivity to this part of the molecule.

Nucleophilic and Electrophilic Reactions of the Amidine Functionality

The amidine group contains both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, act as nucleophiles, while the central carbon atom can be susceptible to nucleophilic attack, particularly when the group is protonated or activated.

Nucleophilic Reactions: The lone pair of electrons on the sp²-hybridized nitrogen allows amidines to act as potent nucleophiles. acs.org This nucleophilicity is central to many of their characteristic reactions. For instance, they can attack electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. While specific studies on oxolane-3-carboximidamide are limited, the general reactivity of amidines suggests it would readily react with various electrophiles. semanticscholar.orgresearchgate.net

Electrophilic Reactions: The amidine functional group itself is not strongly electrophilic. However, it can be made to react with nucleophiles. For example, hydrolysis, though generally slower than for amides, can occur under acidic or basic conditions to yield the corresponding carboxylic acid (or carboxylate) and amines. smolecule.com Acylation at the nitrogen atoms can also occur with reagents like acyl chlorides, leading to N-acylated amidine derivatives.

Table 1: Predicted Reactions of the Carboximidamide Moiety

| Reaction Type | Reagent Class | Predicted Product |

| Protonation | Brønsted Acids (e.g., HCl) | Oxolane-3-carboximidinium salt |

| Alkylation | Alkyl Halides (e.g., CH₃I) | N-alkylated amidinium salt |

| Acylation | Acyl Chlorides (e.g., Acetyl chloride) | N-acylated amidine derivative |

| Hydrolysis | Water (acid or base-catalyzed) | Oxolane-3-carboxylic acid and ammonia (B1221849) |

Cyclization Reactions Involving the Amidine Group

A hallmark of amidine chemistry is their utility as building blocks for the synthesis of nitrogen-containing heterocycles. semanticscholar.orgresearchgate.net The -N=C-N- skeleton is a preformed component for constructing various five- and six-membered rings. These reactions typically involve the reaction of the amidine with a bifunctional electrophile, where the amidine acts as a dinucleophile.

For example, amidines are known to react with 1,3-dicarbonyl compounds (like β-diketones or β-ketoesters) to form pyrimidine (B1678525) rings. nih.gov Similarly, reactions with α-haloketones can lead to the formation of imidazole (B134444) derivatives. semanticscholar.org In the context of this compound, these cyclization reactions would yield heterocycles bearing an oxolane substituent at a key position. Mechanistic studies on the reaction of amidines with azines (like triazines and tetrazines) show that the reaction often proceeds through a stepwise pathway involving nucleophilic attack, nitrogen elimination, and subsequent cyclization, rather than a concerted cycloaddition. acs.orgnih.govnih.govresearchgate.net

Table 2: Potential Heterocyclic Products from Cyclization Reactions

| Reagent | Resulting Heterocycle Core |

| 1,3-Diketone (e.g., Acetylacetone) | Pyrimidine |

| α-Haloketone (e.g., 2-Bromoacetophenone) | Imidazole |

| 1,2,3-Triazine | Pyrimidine |

| 1,2,3,5-Tetrazine | 1,3,5-Triazine |

Reactivity of the Oxolane Ring System

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a cyclic ether. wikipedia.org It is generally considered to be relatively stable and unreactive, especially when compared to strained three-membered rings like oxiranes (epoxides). msu.edu However, under specific conditions, particularly in the presence of strong acids or electrophiles, it can undergo reactions.

Ring-Opening and Rearrangement Reactions

The most characteristic reaction of the oxolane ring is its cleavage under strongly acidic or electrophilic conditions. mdpi.com The reaction is initiated by the protonation or coordination of a Lewis acid to the ether oxygen, which activates the ring towards nucleophilic attack. rsc.orgacs.orgnih.gov This attack, typically by a halide ion, water, or another nucleophile present in the medium, leads to the opening of the ring to form a linear 4-substituted butanol derivative. acs.org

For instance, strong electrophilic activators like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can promote the regioselective ring-opening of THF in the presence of various nucleophiles. acs.orgnih.govacs.org Theoretical studies have shown that factors like the distance between Lewis acidic and basic centers in frustrated Lewis pairs (FLPs) can significantly influence the activation barrier for THF ring-opening. nih.gov While the presence of the carboximidamide group at the 3-position would influence the regioselectivity of such an attack, the fundamental susceptibility of the ring to this type of reaction remains.

Functionalization and Substitution Reactions on the Oxolane Ring

Direct functionalization of an unsubstituted C-H bond on the oxolane ring is challenging due to its general lack of reactivity. However, radical-based methods can be employed. For example, a radical-catalyzed cross-dehydrogenative coupling can achieve alkylation at the α-C–H bond of THF. thieme-connect.com The presence of the carboximidamide substituent at the 3-position would likely direct further substitution. The electron-withdrawing nature of the protonated amidinium group could deactivate the ring towards electrophilic attack, while potentially activating the adjacent C-H bonds towards certain types of radical or deprotonation-based functionalization, although specific research on this is scarce.

Mechanistic Studies of this compound Transformations

Detailed mechanistic studies specifically on this compound are not widely available in the published literature. However, the mechanisms of the characteristic reactions of its constituent functional groups are well-documented and provide a strong basis for understanding its transformations.

Mechanistic investigations into amidine reactions, particularly their cyclizations, have been a subject of significant interest. For example, extensive computational and experimental studies, including ¹⁵N-labeling, have elucidated the pathway for the reaction between amidines and various azines. acs.orgnih.govnih.gov These studies have shown that the reaction proceeds via a stepwise addition/N₂ elimination/cyclization pathway, with the initial nucleophilic attack of the amidine being the rate-limiting step. acs.orgnih.gov This contrasts with the often-presumed Diels-Alder/retro-Diels-Alder sequence. researchgate.net

Regarding the oxolane ring, mechanistic studies of its opening often focus on the nature of the activated intermediate. Activation by a strong electrophile like Tf₂O generates a highly reactive oxonium triflate intermediate, which is then attacked by a nucleophile. acs.orgnih.gov Computational studies using density functional theory (DFT) have been employed to understand the activation energies and transition states involved in ring-opening by various Lewis acids and frustrated Lewis pairs. nih.gov These studies highlight the importance of orbital overlap and the deformation energy of the THF ring in determining the reaction's feasibility. nih.gov

The inactivation of enzymes like nitric oxide synthase (iNOS) by certain amidine-containing molecules has also been mechanistically studied, revealing complex pathways that can differ based on the amidine's substitution. nih.gov While not a synthetic transformation, these studies provide insight into the intricate interactions the amidine group can engage in.

Reaction Pathway Elucidation and Kinetic Analysis

The amidine group is known to participate in several key reactions. smolecule.com Hydrolysis, in the presence of acid or base, would likely cleave the amidine to form the corresponding carboxylic acid and amine. smolecule.com Condensation reactions with aldehydes or ketones are also anticipated, leading to the formation of imines or enamines, which are valuable intermediates in organic synthesis. smolecule.com Furthermore, the amidine moiety can undergo reduction, for instance with agents like lithium aluminum hydride, to yield amines. smolecule.com

Kinetic analysis of such reactions would typically involve monitoring the concentration of reactants and products over time to determine the reaction order, rate constant, and the influence of factors like temperature and catalyst concentration. For related carboximidamide compounds, kinetic binding parameters, including association (K_on) and dissociation (K_off) rate constants, have been determined using techniques like NanoBRET binding assays to understand their interaction with biological targets. nih.govacs.org

Table 1: Potential Reaction Pathways for this compound

| Reaction Type | Reactant(s) | Expected Product(s) | Conditions |

| Hydrolysis | Water | Oxolane-3-carboxylic acid, Ammonia | Acid or Base catalysis |

| Condensation | Aldehyde (R-CHO) | N-substituted imine | Removal of water |

| Reduction | Reducing agent (e.g., LiAlH₄) | (Oxolan-3-yl)methanamine | Aprotic solvent |

This table is illustrative and based on the general reactivity of the amidine functional group.

Computational methods, particularly quantum mechanical studies, are instrumental in probing reaction mechanisms where experimental data is lacking. For the aminolysis of cyclic amines, a concerted pathway involving the transfer reagent has been identified through quantum mechanical study. nih.gov Similar computational approaches could be applied to this compound to predict its reaction pathways and the associated energy barriers.

Transition State Analysis and Energy Landscapes

Transition state analysis is a powerful computational tool used to understand the fleeting, high-energy structures that molecules pass through during a chemical reaction. The energy landscape is a conceptual map of all possible molecular conformations and their potential energies, with valleys representing stable intermediates and peaks representing transition states. rsc.org

For reactions involving this compound, Density Functional Theory (DFT) calculations would be the primary method for locating transition states and mapping the energy landscape. acs.org Such calculations can reveal the geometry of the transition state and its energy relative to the reactants and products, which determines the activation energy (Ea) of the reaction. irb.hr For instance, in the zinc-catalyzed cyclization of carbodiimides, DFT calculations identified a transition state with an activation energy of approximately +34 kcal/mol for the key C-C bond-forming step. rsc.org In another study on the rearrangement of 2-cyanothioacetamides, DFT calculations (using the B3LYP/6-311+G(d,p) level of theory) showed that the reaction proceeds through a diazo intermediate and can be acid-catalyzed. acs.org

Table 2: Computational Methods for Analyzing Reactions of Amidine-Containing Compounds

| Method | Application | Typical Software/Level of Theory | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, Transition state search, Energy calculations | Gaussian, ORCA; B3LYP, M06-2X functionals with basis sets like 6-31G(d) or 6-311+G(d,p) | Activation energies, Reaction thermodynamics, Transition state geometries nih.govacs.orgrsc.org |

| Intrinsic Reaction Coordinate (IRC) | Confirming transition state connectivity | As implemented in DFT software packages | Verifies that a calculated transition state connects the correct reactant and product minima on the potential energy surface rsc.org |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion and interactions over time | AMBER, GROMACS | Understanding ligand binding, conformational changes, and the role of solvent acs.org |

This table summarizes common computational techniques that could be applied to study this compound.

The energy landscape concept is crucial for understanding reaction selectivity and dynamics. rsc.org By mapping the potential energy surface, researchers can predict the most probable reaction pathways and identify potential competing reactions or stable intermediates. acs.org For complex proteins, energy landscapes illustrate how the molecule must balance the need for dynamic function with the risk of misfolding or aggregation. acs.org

Catalytic Approaches in this compound Chemistry

Catalysis is essential for enhancing reaction rates and controlling selectivity in organic synthesis. While specific catalytic systems for this compound have not been detailed, approaches used for the synthesis of tetrahydrofuran derivatives and reactions of amidines are highly relevant.

The synthesis of the oxolane (tetrahydrofuran) ring itself can be achieved through various catalytic methods. These include the acid-catalyzed dehydration of 1,4-butanediol, catalytic hydrogenation of furan, and reductive cyclization of 1,6-enynes catalyzed by iron complexes. wikipedia.orgorganic-chemistry.org Photoredox reactions using nickel catalysts have also emerged as a powerful tool for the C-H functionalization of cyclic ethers. organic-chemistry.org A thiourea/proline co-catalyzed synthesis of substituted tetrahydrofurans from lactols has also been reported, highlighting the potential of organocatalysis. acs.orgnih.gov

For reactions involving the amidine group, both metal-based and organocatalytic systems are common. Zinc amidinate complexes have been shown to catalyze the cyclization of carbodiimides and alkynes. rsc.org Transition-metal-free approaches are also gaining prominence; for example, the C(sp2)–N bond-forming reaction to create N-sulfonyl amidines can proceed without a metal catalyst. rsc.org The inherent basicity of amidines also allows them to function as organocatalysts themselves, as seen in the well-known examples of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene). semanticscholar.org

Computational and Theoretical Investigations of Oxolane 3 Carboximidamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between accuracy and computational cost for studying organic molecules. nrel.gov These calculations can determine optimized 3D geometries, thermodynamic properties like enthalpies and Gibbs free energies, and electronic properties such as molecular orbital energies and charge distributions. nrel.gov

For oxolane-3-carboximidamide, DFT calculations can provide critical data on its molecular geometry, including bond lengths, bond angles, and dihedral angles of the oxolane ring and the carboximidamide group. The stability of different conformations, such as the puckering of the tetrahydrofuran (B95107) ring, can be assessed by comparing their calculated energies. Electronic properties derived from these calculations, like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are vital for predicting the molecule's reactivity and its behavior in chemical reactions. acs.org

Furthermore, quantum chemical methods are used to calculate various molecular descriptors that are important for drug design and development. chemscene.com While specific experimental or calculated data for this compound is not widely published, we can infer expected values from closely related structures like oxolane-3-carboxamide. chemscene.com

Table 1: Predicted Physicochemical Properties of this compound based on Computational Analysis

| Property | Predicted Value | Method/Significance |

| Molecular Formula | C₅H₁₀N₂O | Basic molecular composition. |

| Molecular Weight | 114.15 g/mol | Mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | ~49.5 Ų | Predicts drug transport properties. Value is estimated based on similar functional groups. |

| LogP | ~-0.3 | Indicates the lipophilicity and water solubility of the compound. Value is estimated. |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds, influencing binding interactions. |

| Hydrogen Bond Acceptors | 2 | Number of N or O atoms, crucial for forming hydrogen bonds. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. |

Note: The values in this table are estimates for this compound based on computational predictions for analogous structures like Oxolane-3-carboxamide chemscene.com and general computational chemistry principles.

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and, in particular, molecular dynamics (MD) simulations, offer a way to study the dynamic behavior of molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. rsc.org For this compound, MD simulations can be employed to understand its conformational flexibility, its interactions with solvent molecules, and its behavior in complex biological environments. nih.govrsc.org

An MD simulation of this compound in an aqueous solution, for example, would illustrate how water molecules form hydrogen bonds with the amidine and ether functionalities, and how these interactions influence the compound's solubility and conformational preferences. Simulations can also reveal the dynamics of the oxolane ring puckering and the rotation around the C-C bond connecting the ring to the carboximidamide group. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Oxolane-Carboximidamides

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. scielo.brresearchgate.net These studies are essential for optimizing lead compounds into potent and selective drug candidates. mdpi.com For the oxolane-carboximidamide scaffold, SAR studies would involve synthesizing and testing a series of analogues where different parts of the molecule are systematically modified.

For instance, substituents could be added to the oxolane ring or the carboximidamide nitrogen atoms. The resulting changes in biological activity would provide insights into which structural features are critical for the desired effect. In studies of related carboximidamide derivatives, it has been shown that modifications to the aryl groups attached to the core structure can significantly impact binding affinity and selectivity for targets like the human adenosine (B11128) A3 receptor. nih.govacs.org For example, the addition of halogen atoms to a phenyl ring in some heterocyclic carboximidamides was found to significantly improve affinity. nih.govacs.org

QSAR models take this a step further by creating mathematical equations that quantitatively link structural descriptors (e.g., LogP, TPSA, electronic properties) to activity. nih.gov Such a model for oxolane-carboximidamides could be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Table 2: Illustrative SAR Findings for Carboximidamide Derivatives from Published Research

| Compound Series | Target | Key SAR Finding | Reference |

| Heterocyclic Carbonyloxycarboximidamides | Human Adenosine A₃ Receptor | Addition of a bromine to the 2-pyridinyl moiety and maintaining a 2,6-dichlorophenyl group enhanced binding affinity. | nih.govacs.org |

| Oxazolo[3,4-a]pyrazine Derivatives | Neuropeptide S Receptor | Introduction of a benzyl (B1604629) group at a specific position led to a potent antagonist. | nih.gov |

| 1-Aryl-1H-pyrazole-4-carboximidamides | Leishmania amazonensis | The presence and position of substituents on the aryl ring significantly influenced antileishmanial activity. | scielo.brresearchgate.net |

| Azole Derivatives | Various Enzymes | Electron-withdrawing groups, particularly halogens at the para-position of a benzene (B151609) ring, generally increased inhibitory activity. | nih.gov |

Note: This table presents findings for various carboximidamide-containing compounds to illustrate the principles of SAR, as specific SAR data for this compound is not available.

Ligand-Protein Interaction Modeling for this compound Scaffolds

Understanding how a small molecule like this compound binds to its protein target is fundamental for explaining its mechanism of action and for designing improved versions. mdpi.com Ligand-protein interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred binding mode and affinity of a ligand within a protein's binding site. smolecule.com

In a typical docking study, the 3D structure of the target protein is used as a receptor. The this compound molecule is then computationally placed into the binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the best-scoring poses are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

For the this compound scaffold, modeling could predict interactions where the carboximidamide group acts as a hydrogen bond donor and acceptor, while the oxolane ring's ether oxygen can also accept a hydrogen bond. The hydrophobic parts of the oxolane ring could engage in van der Waals interactions with nonpolar residues in the binding pocket. nih.gov Advanced techniques like free energy perturbation (FEP) coupled with molecular dynamics can provide even more accurate predictions of relative binding affinities for a series of related ligands. nih.govacs.org

Prediction of Reaction Pathways and Mechanistic Insights using Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, predicting their feasibility, and understanding their outcomes. nih.gov For this compound, computational methods can be applied to explore its synthesis, potential degradation pathways, and metabolic transformations.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. acs.org This profile provides crucial mechanistic insights. For example, DFT calculations could be used to model the Pinner reaction, a common method for synthesizing amidines from nitriles, to understand the mechanism and optimize reaction conditions for producing this compound. Similarly, the hydrolysis of the carboximidamide group under different pH conditions could be modeled to predict the compound's stability in various environments. These computational studies can guide the development of efficient synthetic routes and provide a deeper understanding of the molecule's chemical reactivity. acs.orgnih.gov

Advanced Research Applications of Oxolane 3 Carboximidamide in Chemical Science

Design of Chemical Scaffolds for Molecular Recognition

The design of synthetic molecules that can recognize and bind to specific biological targets is a cornerstone of medicinal chemistry and chemical biology. The oxolane-3-carboximidamide scaffold provides a robust framework for achieving molecular recognition due to its distinct structural and chemical properties.

The oxolane ring itself is a non-planar, flexible scaffold that can adopt various conformations, allowing it to fit into three-dimensionally complex binding pockets of macromolecules like proteins. The ether oxygen atom within the ring is a hydrogen bond acceptor and increases the polarity of the scaffold, which can enhance solubility and promote interactions with polar residues in a binding site.

The carboximidamide group is arguably the most critical feature for molecular recognition. It is a strong base and is protonated at physiological pH, bearing a positive charge. This allows it to form strong salt-bridge interactions with negatively charged amino acid residues such as aspartate and glutamate, which are common in enzyme active sites. Furthermore, the amidinium ion has multiple hydrogen bond donors that can engage in a network of hydrogen bonds, providing both high affinity and specificity. This ability to form multiple, specific, non-covalent interactions is fundamental to its role in molecular recognition. nih.gov

Development of Enzyme Modulators and Receptor Ligands based on Oxolane-Carboximidamide Structure

The structural features that make this compound an effective scaffold for molecular recognition also make it an excellent starting point for the development of enzyme modulators and receptor ligands. The carboximidamide group is a well-established pharmacophore, often used as a bioisostere for the guanidinium (B1211019) side chain of arginine.

This mimicry allows derivatives to target enzymes that recognize arginine residues, such as certain proteases and kinases. For example, research into inhibitors of serine proteases like thrombin often incorporates a basic group to interact with the key aspartate residue (Asp189) at the base of the primary specificity pocket. The carboximidamide group is well-suited for this role. The attached oxolane ring can be tailored with substituents to optimize interactions with other, less-conserved regions of the active site, thereby achieving both potency and selectivity.

Derivatives containing the carboximidamide moiety have been investigated as inhibitors for a range of enzymes and as ligands for G-protein coupled receptors (GPCRs). nih.govrsc.orgnih.govnih.gov While development is often focused on the broader class of carboximidamides, the oxolane ring provides a desirable, low-molecular-weight, polar scaffold to build upon.

| Target Class | Type of Modulation | Role of Carboximidamide Motif | Potential Contribution of Oxolane Scaffold |

|---|---|---|---|

| Serine Proteases (e.g., Thrombin) | Inhibition | Forms key salt-bridge and hydrogen bonds in the S1 pocket, mimicking arginine. | Provides a 3D framework to position other functional groups and occupy hydrophobic pockets. |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition | Acts as a polar "capping group" interacting with the enzyme. nih.gov | Serves as a stable, non-aromatic linker or core structure. |

| Acetylcholinesterase (AChE) | Inhibition | Interacts with the enzyme's binding pocket. rsc.org | Positions the pharmacophore and can be modified to improve physicochemical properties. |

| Adenosine (B11128) Receptors (GPCRs) | Antagonism | Forms bidentate hydrogen bonds with key asparagine residues. nih.gov | Acts as a core scaffold to orient larger aromatic recognition groups. |

Role as Building Blocks in Complex Molecule Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be incorporated into the construction of larger, more complex structures. chemscene.comcymitquimica.commdpi.com this compound and its precursors, such as methyl oxolane-3-carboxylate, serve as versatile building blocks. chemscene.com The oxolane ring is a stable heterocyclic system that can be carried through multiple synthetic steps.

The synthesis of oxolane derivatives can be achieved from readily available starting materials like 2-deoxy-D-ribose, which can be reduced and cyclized to form substituted oxolanes. nih.gov The functional groups—the carboximidamide (or its synthetic precursors like nitriles or esters) and any substituents on the ring—provide reactive handles for a variety of chemical transformations. For example, the nitrile or ester can be converted to the carboximidamide late in a synthetic sequence, while other positions on the oxolane ring can be functionalized to build molecular complexity. This approach has been used to install ether-containing fragments into complex molecules, which can be challenging to achieve by other methods. acs.org

Combinatorial Chemistry and Library Synthesis of this compound Analogs

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of different but structurally related molecules, known as a library. wikipedia.orgnih.govopenaccessjournals.comslideshare.net These libraries are then screened to identify compounds with desired properties. The this compound scaffold is well-suited for library synthesis due to its synthetic tractability.

A common approach involves synthesizing a core structure and then adding a diverse range of chemical groups in the final steps. For instance, a library of this compound analogs could be generated by starting with a common precursor, like an oxolane-3-carbonitrile. This nitrile can then be reacted with a collection of different alcohols or amines to produce a library of imidates or amidines, respectively.

Modern cross-coupling reactions are particularly powerful tools for library synthesis. Research has demonstrated that a 3-tetrahydrofuran (oxolane) group can be successfully incorporated into molecular libraries using methods like nickel/photoredox BF3K salt coupling. acs.orgnih.gov This allows for the efficient, parallel synthesis of many analogs, where the oxolane ring is coupled to a variety of aromatic or heterocyclic partners, enabling a broad exploration of chemical space to optimize biological activity or other properties. acs.orgnih.govnih.gov

Chemical Probe Development Utilizing the Oxolane-Carboximidamide Motif

Chemical probes are specialized small molecules designed to study and manipulate biological systems. mskcc.org They typically consist of three parts: a "warhead" that binds to the target of interest, a reporter tag (like a fluorescent dye, a radioactive isotope, or biotin (B1667282) for affinity purification), and a linker that connects the two. nih.gov

The this compound motif is an attractive scaffold for the development of chemical probes. frontiersin.orgfrontiersin.org The carboximidamide portion can serve as the warhead, targeting specific enzyme or receptor families as described previously. The oxolane ring acts as a stable, three-dimensional scaffold onto which a linker and reporter tag can be attached. A key consideration in probe design is that the attachment of the linker and tag should not interfere with the binding of the warhead to its target. The defined stereocenters and multiple potential attachment points on the oxolane ring provide the synthetic flexibility needed to achieve this. For example, a probe could be designed where the carboximidamide at the 3-position binds to the target, while a linker is attached at the 2- or 4-position of the oxolane ring, pointing away from the binding interface.

Future Research Directions and Perspectives in Oxolane 3 Carboximidamide Chemistry

Exploration of Novel Synthetic Methodologies for Oxolane-3-carboximidamide

The development of efficient and versatile synthetic routes to this compound and its derivatives is a foundational research objective. While the synthesis of substituted tetrahydrofurans is well-documented, the direct and controlled introduction of a carboximidamide group at the C3 position requires dedicated investigation. Future research should focus on the following areas:

From Tetrahydrofuran-3-carbonitrile: A primary strategy involves the conversion of a nitrile precursor. Tetrahydrofuran-3-carbonitrile, which can be synthesized from commercially available starting materials, serves as a key intermediate. chembk.comprepchem.com The classical Pinner reaction, involving the treatment of the nitrile with an alcohol in the presence of an acid catalyst like gaseous HCl, would yield an imidate salt. wikipedia.orgorganic-chemistry.orgunive.it Subsequent reaction with ammonia (B1221849) or amines would then furnish the desired carboximidamide. wikipedia.org The optimization of this two-step process to improve yields and minimize side reactions under milder, more environmentally friendly conditions represents a significant research avenue. unive.it

Metal-Catalyzed Approaches: Modern synthetic chemistry offers a range of metal-catalyzed reactions that could be adapted for the synthesis of this compound. For instance, zinc(II)-promoted nucleophilic addition of amines to nitriles has been shown to be effective for the synthesis of amidines from cyclic amines and various nitriles. rsc.org Exploring the applicability of catalysts based on zinc, iridium, platinum, or palladium could lead to more efficient and substrate-tolerant synthetic protocols. rsc.org

From Thioamides: An alternative route could involve the synthesis of the corresponding tetrahydrofuran-3-carbothioamide. Thioamides can be prepared from amides using reagents like Lawesson's reagent or via multi-component reactions. researchgate.netbeilstein-journals.org These thioamides can then be converted to N-sulfonyl amidines by reacting them with sulfonyl azides, a method that has been successfully applied to various heterocyclic systems. researchgate.netbeilstein-journals.org Further research would be needed to cleave the sulfonyl group to yield the free carboximidamide.

A comparative overview of potential synthetic starting points is presented in Table 1.

| Starting Material | Key Transformation | Potential Advantages | Potential Challenges |

| Tetrahydrofuran-3-carbonitrile | Pinner reaction followed by amination wikipedia.orgscielo.br | Readily accessible starting material. chembk.com | Requires anhydrous conditions and potentially harsh reagents (e.g., HCl gas). unive.it |

| Tetrahydrofuran-3-carbonitrile | Metal-catalyzed amination rsc.org | Milder reaction conditions, broader substrate scope. | Catalyst cost and removal, optimization required for the specific substrate. |

| Tetrahydrofuran-3-carboxamide | Conversion to thioamide, then to amidine researchgate.netbeilstein-journals.org | Avoids the direct use of nitriles. | Multi-step process, potential for low overall yield. |

Application of Advanced Characterization Techniques for Complex Oxolane-Carboximidamide Systems

A thorough understanding of the structural and electronic properties of this compound requires the application of advanced analytical techniques. The flexibility of the oxolane ring and the potential for tautomerism in the carboximidamide group create a complex system that warrants detailed investigation.

Multidimensional NMR Spectroscopy: While standard 1D ¹H and ¹³C NMR will be essential for routine characterization, more advanced techniques will be necessary to elucidate the fine structural details. acs.orgresearchgate.net Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, especially in substituted derivatives. ipb.pt Nuclear Overhauser Effect (NOE) spectroscopy will be particularly important for determining the relative stereochemistry of substituents on the oxolane ring and for studying the conformational preferences of the molecule in solution. ipb.pt The coupling constants between protons on the oxolane ring can provide valuable information about the ring's conformation, which is known to undergo pseudorotation. researchgate.netmdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be indispensable for confirming the elemental composition of newly synthesized compounds. Tandem mass spectrometry (MS/MS) experiments can provide valuable information about the fragmentation patterns of the oxolane-carboximidamide core, aiding in structural elucidation and the identification of metabolites in future studies.

X-ray Crystallography: Single-crystal X-ray diffraction will provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule. nih.gov This technique will be invaluable for unequivocally determining the stereochemistry and for observing the intermolecular interactions, such as hydrogen bonding, that the carboximidamide group can form. nih.gov

Integrated Computational and Experimental Approaches in this compound Research

The interplay between computational modeling and experimental work will be critical for a deep understanding of the chemistry of this compound.

Conformational and Tautomeric Analysis: The oxolane ring exists as a dynamic equilibrium of envelope and twist conformations. aip.org Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of these conformers and the barriers to their interconversion. researchgate.netrsc.org The carboximidamide group can exist in different tautomeric forms (e.g., amino-imino tautomerism) and as E/Z isomers. numberanalytics.commdpi.com DFT calculations can predict the relative stabilities of these tautomers and isomers in the gas phase and in different solvents, which can then be correlated with experimental NMR and UV-Vis spectroscopic data. nih.govresearchgate.net

Predicting Reactivity and Spectroscopic Properties: Computational models can be used to predict various properties of this compound. For example, calculated NMR chemical shifts (using methods like GIAO) can aid in the interpretation of experimental spectra. researchgate.net Molecular orbital calculations can provide insights into the electronic structure, helping to predict sites of reactivity for electrophilic or nucleophilic attack. nih.gov

The integration of these computational and experimental approaches is summarized in Table 2.

| Research Question | Experimental Technique | Computational Method | Expected Outcome |

| Conformational Preference | Variable-Temperature NMR, NOE Spectroscopy ipb.ptresearchgate.net | DFT, Molecular Dynamics | A dynamic model of the pseudorotation of the oxolane ring. |

| Tautomeric Equilibrium | ¹H and ¹⁵N NMR, UV-Vis Spectroscopy | DFT (with solvent models) rsc.orgresearchgate.net | Identification of the predominant tautomer under different conditions. |

| Stereochemical Assignment | X-ray Crystallography, NOE Spectroscopy nih.gov | - | Unambiguous determination of the 3D structure. |

| Electronic Properties | UPS/XPS, Cyclic Voltammetry | DFT, NBO Analysis rsc.org | Understanding of orbital energies and charge distribution. |

Uncovering New Chemical Transformations for the Oxolane-Carboximidamide Core

The carboximidamide group is a versatile functional group that can participate in a variety of chemical transformations. vulcanchem.com Exploring the reactivity of this group on the oxolane scaffold could lead to the synthesis of novel heterocyclic systems.

Cyclization Reactions: The carboximidamide moiety can act as a dinucleophile or an electrophile, making it an excellent precursor for the synthesis of other heterocyclic rings. For example, reaction with β-dicarbonyl compounds or their equivalents could lead to the formation of pyrimidine (B1678525) rings fused or linked to the oxolane core. The reaction of carboximidamides with isothiocyanates is another route to new heterocyclic structures. nih.gov

N-Functionalization: The nitrogen atoms of the carboximidamide group can be functionalized through acylation, alkylation, or sulfonylation. researchgate.net These modifications would allow for the fine-tuning of the molecule's properties, such as its basicity, lipophilicity, and hydrogen-bonding capabilities.

Oxidative Rearrangements: N-substituted amidines have been shown to undergo tandem oxidative rearrangement and isocyanate elimination to form secondary amides. uantwerpen.be Investigating such transformations for oxolane-3-carboximidamides could provide a novel route to 3-amido-oxolane derivatives.

Investigation of Stereochemical Control in this compound Synthesis and Reactions

The C3 position of this compound is a stereocenter. The ability to control the stereochemistry at this position is crucial for the development of this scaffold for applications in medicinal chemistry, where enantiomers often exhibit different biological activities.

Stereoselective Synthesis of Precursors: Future research should focus on the stereoselective synthesis of the key intermediate, tetrahydrofuran-3-carbonitrile, or other 3-substituted oxolane precursors. This could be achieved through various asymmetric synthetic strategies, including the use of chiral catalysts or chiral auxiliaries in reactions such as Michael additions, cycloadditions, or hydroformylations of dihydrofuran precursors. rsc.orggoogle.comnih.gov

Diastereoselective Reactions: For reactions involving the carboximidamide group that create new stereocenters, either on the oxolane ring or on appended groups, the diastereoselectivity of these transformations will need to be carefully studied. The existing stereocenter at C3 can influence the stereochemical outcome of subsequent reactions. NOESY NMR experiments and X-ray crystallography will be essential tools for determining the stereochemistry of the products. ipb.ptnih.gov

Chiral Resolution: In cases where stereoselective synthesis is not readily achievable, the resolution of racemic mixtures of this compound or its precursors using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent will be a necessary area of investigation.

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of the chemistry of this compound, paving the way for its potential application in various fields, most notably in the design and synthesis of new therapeutic agents.

Q & A

Q. How should researchers document methodological variations in multi-institutional studies on this compound?

Q. What guidelines ensure rigorous citation practices when referencing this compound’s spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.